2-((3-Iodopropin-2-yl)oxy)ethanol

Description

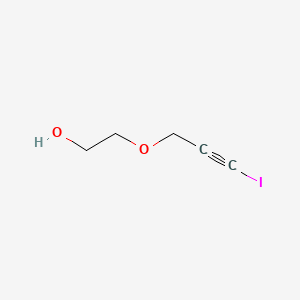

2-((3-Iodopropin-2-yl)oxy)ethanol, systematically named Ethanol, 2-[(1-ethyl-3-iodo-1-methyl-2-propynyl)oxy]- (CAS 88692-66-4), is an organoiodine compound with the molecular formula C₈H₁₃IO₂ and a molar mass of 268.09 g/mol . The structure features a propargyl ether backbone substituted with iodine at the 3-position, an ethyl group at the 1-position, and a methyl group at the 1′-position. This configuration imparts unique reactivity, particularly in substitution reactions or applications requiring heavy atom incorporation (e.g., radiopharmaceuticals or contrast agents).

Properties

CAS No. |

57006-76-5 |

|---|---|

Molecular Formula |

C5H7IO2 |

Molecular Weight |

226.01 g/mol |

IUPAC Name |

2-(3-iodoprop-2-ynoxy)ethanol |

InChI |

InChI=1S/C5H7IO2/c6-2-1-4-8-5-3-7/h7H,3-5H2 |

InChI Key |

OOTSVQHUKFSBSM-UHFFFAOYSA-N |

Canonical SMILES |

C(COCC#CI)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

2-(2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy)ethanol (CAS 9036-19-5)

- Structure: Contains a bulky 4-(1,1,3,3-tetramethylbutyl)phenoxy group linked via two ethoxy units to ethanol.

- Functional Groups: Phenolic ether, ethoxy chains, and a highly branched alkyl substituent.

- Properties: The steric hindrance from the tetramethylbutyl group likely reduces solubility in water but enhances compatibility with hydrophobic matrices. Its large molecular size suggests applications as a nonionic surfactant or stabilizer in polymer formulations .

- Key Difference : Unlike the iodine-substituted target compound, this molecule lacks electrophilic sites but excels in steric stabilization due to its bulky aromatic group.

2-[2-(3-Aminopropoxy)ethoxy]ethanol

- Structure: Features a primary amine (-NH₂) at the terminal end of a propoxy-ethoxy-ethanol chain.

- Functional Groups: Amino, ether, and hydroxyl groups.

- Its lower molar mass (~163.21 g/mol inferred from structure) compared to the target compound (268.09 g/mol) may enhance diffusion rates in biological or polymeric matrices .

- Key Difference : The absence of iodine limits utility in halogen-specific reactions but broadens biocompatibility for pharmaceutical applications.

2-(2H-Benzotriazol-2-yl)-5-[(2-ethylhexyl)oxy]phenol (UV-329, CAS 3147-75-9)

- Structure: Combines a benzotriazole UV-absorbing moiety with a 2-ethylhexyl ether and phenolic hydroxyl group.

- Functional Groups: Benzotriazole, phenolic -OH, and branched alkyl ether.

- Properties: High molar mass (339.43 g/mol) and crystalline structure (melting point 84–88°C) make it a stable UV absorber in plastics and coatings. Solubility in organic solvents like ethanol aligns with industrial processing needs .

- Key Difference : Unlike the target compound’s iodine-dependent reactivity, UV-329’s benzotriazole group enables UV light absorption via π-conjugation, prioritizing photostability over chemical reactivity.

Data Table: Comparative Analysis

*Inferred from structural analysis due to incomplete data in evidence.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.